molecular formula C7H7BrN2O3 B1648378 Methyl 6-bromo-3-methoxypyrazine-2-carboxylate CAS No. 259794-06-4

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Cat. No.: B1648378
CAS No.: 259794-06-4
M. Wt: 247.05 g/mol
InChI Key: YWGAPWVOZUZZPK-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7BrN2O3 and a molecular weight of 247.05 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 3-methoxypyrazine-2-carboxylic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The pyrazine core can interact with various enzymes and receptors, leading to modulation of their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGAPWVOZUZZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In 100 mL of concentrated sulfuric acid was dissolved 17.0 g of methyl 3-amino-6-bromo-2-pyrazinecarboxylate. At an ice-cooled temperature, 10.1 g of sodium nitrite was added and stirred for 30 minutes. The reaction mixture was poured into 920 mL of methanol and heated under reflux for 5 hours. After cooling the reaction mixture, the mixture was concentrated under reduced pressure, the residue thus obtained was added to a mixture of 500 mL of ice water and 600 mL of chloroform, and the mixture thus obtained was separated into layers. The organic layer was washed successively with a saturated aqueous solution of sodium hydrogen carbonate, water and saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. Thus, 6.30 g of methyl 6-bromo-3-methoxy-2-pyrazinecarboxylate was obtained as a light yellow oily product.
[Compound]
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500 mL
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600 mL
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Type
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Synthesis routes and methods II

Procedure details

In 100 ml of concentrated sulfuric acid is dissolved 17.00 g of methyl 6-bromo-3-amino-2-pyrazinecarboxylate obtained according to the method described in literature [J. Am. Chem. Soc., 2798-2800 (1949)]. At an ice-cooled temperature, 10.11 g of sodium nitrite is added to the suspension, which is stirred for 30 minutes. The reaction mixture is poured into 920 mL of methanol, and heated under reflux for 5 hours. The reaction mixture is cooled and then concentrated under reduced pressure. The residue thus obtained is added to a mixture of 500 mL of ice water and 600 mL of chloroform and separated into layers. The organic layer is washed successively with saturated aqueous solution of sodium hydrogen carbonate, water and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. Then, the solvent is distilled off under reduced pressure to obtain 6.30 g of methyl 6-bromo-3-methoxy-2-pyrazinecarboxylate.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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10.11 g
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920 mL
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Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
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Quantity
17 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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